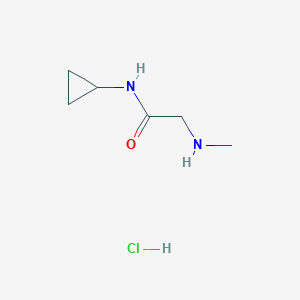![molecular formula C8H6Cl2N4O2 B1493862 Diimidazo[1,5-a:1',5'-d]pirazina-5,10-diona dihidrocloruro CAS No. 1215646-82-4](/img/structure/B1493862.png)
Diimidazo[1,5-a:1',5'-d]pirazina-5,10-diona dihidrocloruro
Descripción general
Descripción
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is a chemical compound with the molecular formula C8H4N4O2·2HCl It is known for its unique structure, which includes two imidazole rings fused to a pyrazine ring, forming a dione
Aplicaciones Científicas De Investigación
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride has several scientific research applications:
Mecanismo De Acción
The compound’s InChI code is 1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.
Análisis Bioquímico
Biochemical Properties
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with specific enzymes, altering their activity and thus influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit certain signaling pathways, leading to changes in gene expression profiles. This compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, or lipid metabolism. These interactions can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diamines with diketones in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: The parent compound without the dihydrochloride form.
Diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-1,6-dicarboxylate: A derivative with ester groups.
Uniqueness
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride form, which can influence its solubility, stability, and reactivity compared to similar compounds .
Propiedades
IUPAC Name |
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFOVNMCCJAZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674450 | |
| Record name | 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215646-82-4 | |
| Record name | 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















